Polar Surface Area (PSA) Differentiation vs. 3-Chloro-4-cyano Analog
The target compound possesses a topological polar surface area (TPSA) of approximately 92.2 Ų, which differs markedly from the 3-chloro-4-cyano analog (benzyl 3-chloro-4-cyano-6,7-dihydro-5H-pyrido[3,4-c]azepine-8(9H)-carboxylate, CAS 1341039-99-3) . The amino-to-chloro substitution at C-3 reduces molecular weight from 341.8 g/mol to 322.4 g/mol and alters the hydrogen-bond donor count, directly impacting membrane permeability predictions . For medicinal chemistry programs where CNS penetration or oral bioavailability is governed by PSA thresholds (typically < 90 Ų for CNS drugs), the ~92 Ų value places the 3-amino compound near the boundary, whereas the 3-chloro analog—with its higher molecular weight and absence of an H-bond donor—may exhibit different permeability classification [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 92.24 Ų (calculated) |
| Comparator Or Baseline | Benzyl 3-chloro-4-cyano-6,7-dihydro-5H-pyrido[3,4-c]azepine-8(9H)-carboxylate (CAS 1341039-99-3); TPSA not explicitly reported but expected to be lower due to replacement of NH₂ with Cl (loss of H-bond donor) |
| Quantified Difference | MW difference: 322.4 vs 341.8 g/mol; H-bond donor count: 1 (target) vs 0 (3-Cl analog) |
| Conditions | In silico calculation (ChemSrc database) |
Why This Matters
The PSA and H-bond donor profile directly influence absorption and brain penetration predictions, making the 3-amino compound the appropriate choice when hydrogen-bonding interactions are part of the pharmacophore hypothesis.
- [1] Pajouhesh, H.; Lenz, G.R. Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx 2005, 2, 541–553. View Source
